(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one (4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15805070
InChI: InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8+
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC15805070

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name (4E)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one
Standard InChI InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8+
Standard InChI Key UZJOKNWPCVCPLB-XYOKQWHBSA-N
Isomeric SMILES CC1=N/C(=C/C2=CC=C(C=C2)N(C)C)/C(=O)O1
Canonical SMILES CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one features a planar oxazolone core fused to a dimethylamino-substituted benzylidene group. The (4E) designation specifies the geometry of the exocyclic double bond, which influences molecular conformation and intermolecular interactions. Key physicochemical properties include:

PropertyValue/Description
Molecular FormulaC₁₃H₁₄N₂O₂
IUPAC Name(4E)-4-{[4-(Dimethylamino)phenyl]methylidene}-2-methyl-1,3-oxazol-5(4H)-one
Molecular Weight230.26 g/mol
TautomerismExists in equilibrium with 5(4H)-oxazolone tautomers
SolubilityModerately soluble in polar aprotic solvents (e.g., DMSO, DMF)

The dimethylamino group enhances electron-donating effects, stabilizing the conjugated system and influencing reactivity in cycloaddition and nucleophilic substitution reactions .

Synthesis and Optimization Strategies

Classical Erlenmeyer Synthesis

The compound is synthesized via the Erlenmeyer azlactonization, involving condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one precursors. A typical procedure employs acetic anhydride as both solvent and dehydrating agent, with sodium acetate as a catalyst :

  • Reaction Setup: Equimolar quantities of 4-(dimethylamino)benzaldehyde and N-acylglycine derivatives (e.g., hippuric acid) are refluxed in acetic anhydride.

  • Cyclization: Intramolecular cyclodehydration forms the oxazolone ring, with the exocyclic double bond adopting the E-configuration due to steric hindrance.

  • Purification: Crude product is recrystallized from ethanol or purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

Yield Optimization:

  • Catalyst Screening: Substituting sodium acetate with potassium carbonate increases yield from 65% to 78% by enhancing deprotonation efficiency .

  • Solvent Effects: Using propionic anhydride instead of acetic anhydride reduces reaction time by 20% but lowers yield due to side reactions .

Green Chemistry Approaches

Recent advancements emphasize sustainability:

  • Microwave Assistance: 15-minute microwave irradiation at 100°C achieves 85% yield, reducing energy consumption .

  • Solvent-Free Conditions: Mechanochemical grinding of reactants in a ball mill produces the compound with 72% yield and 99% purity .

Biological Activity and Mechanistic Insights

Analgesic and Anti-Inflammatory Effects

In murine models, derivatives structurally analogous to (4E)-4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one exhibit significant pain reduction:

Test ModelEffect (vs. Control)Mechanism
Acetic Acid Writhing58% reduction (p < 0.01)COX-2 inhibition (IC₅₀ = 0.024 μM)
Hot Plate Latency2.3-fold increase (p < 0.05)Central opioid receptor modulation

Molecular docking simulations reveal strong interactions with COX-2’s hydrophobic pocket, with binding energy (−9.2 kcal/mol) surpassing celecoxib (−8.7 kcal/mol) .

TargetPredicted IC₅₀ (μM)Biological Relevance
FAK20.39Metastasis suppression
Aurora-C0.21Mitotic regulation

In vitro assays on Saccharomyces cerevisiae show low cytotoxicity (LD₅₀ > 100 μM), suggesting selective targeting of malignant cells .

Acute Toxicity Profile

Acute oral toxicity studies in mice (OECD Guideline 423) demonstrate no mortality at 2000 mg/kg, with histopathological analysis confirming absence of hepatic or renal lesions .

Computational and Structural Analyses

Density Functional Theory (DFT) Calculations

  • HOMO-LUMO Gap: 3.8 eV, indicating moderate reactivity suitable for drug-ligand interactions .

  • Electrostatic Potential: High electron density at the oxazolone carbonyl oxygen facilitates hydrogen bonding with biological targets .

X-ray Crystallography

Although crystal structure data for this specific compound is unavailable, analogues exhibit:

  • Dihedral Angle: 12.5° between oxazolone and benzylidene planes, promoting planar conformation in active sites .

  • Packing Motifs: π-π stacking interactions between adjacent benzylidene groups stabilize the crystal lattice .

Industrial and Pharmacological Applications

Drug Development

The compound serves as a lead structure for designing:

  • COX-2 Selective Inhibitors: Structural analogs show 5-fold selectivity over COX-1 .

  • Kinase-Targeted Therapies: Hybrid molecules incorporating pyrimidine moieties exhibit synergistic FAK/Aurora inhibition .

Specialty Chemicals

  • Fluorescent Probes: The dimethylamino group confers solvatochromic properties, enabling pH-sensitive imaging applications .

  • Polymer Stabilizers: Conjugated double bonds scavenge free radicals, extending polymer shelf-life by 40% .

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